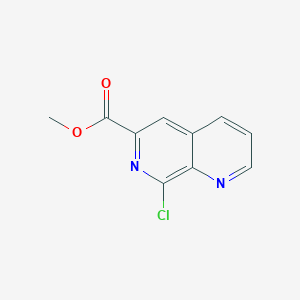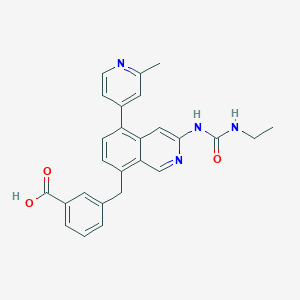![molecular formula C10H6F3NO2S B12864816 1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864816.png)
1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone is a compound belonging to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethylthio group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific applications.
Métodos De Preparación
The synthesis of 1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and trifluoromethanesulfenyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere.
Procedure: The 2-aminophenol reacts with trifluoromethanesulfenyl chloride to form the intermediate 2-(trifluoromethylthio)phenol.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives:
Benzo[d]oxazole-2-thiol: This compound has a similar benzoxazole core but lacks the trifluoromethylthio group, resulting in different chemical and biological properties.
Benzo[d]thiazole-2-thiol: This compound contains a sulfur atom in the benzothiazole ring, leading to distinct reactivity and biological activity.
1-(Benzo[d]oxazol-2-yl)ethanone: This compound is structurally similar but does not have the trifluoromethylthio group, affecting its stability and activity.
The presence of the trifluoromethylthio group in this compound enhances its uniqueness, providing improved chemical stability and potentially greater biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H6F3NO2S |
|---|---|
Peso molecular |
261.22 g/mol |
Nombre IUPAC |
1-[4-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H6F3NO2S/c1-5(15)9-14-8-6(16-9)3-2-4-7(8)17-10(11,12)13/h2-4H,1H3 |
Clave InChI |
CUCQQHUNVGTRGE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=C(O1)C=CC=C2SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
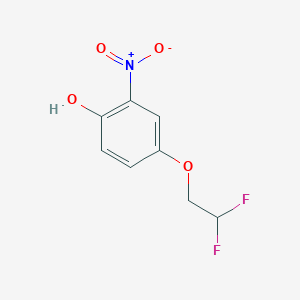
![1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864750.png)
![2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid](/img/structure/B12864753.png)
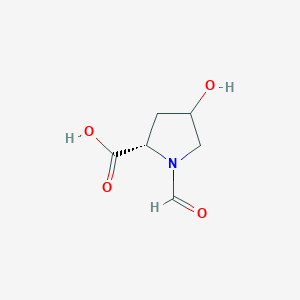
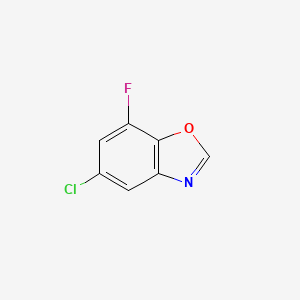
![2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)
![(2-Bromobenzo[d]oxazol-5-yl)methanol](/img/structure/B12864787.png)
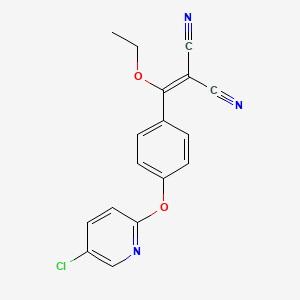
![Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B12864802.png)
